molecular formula C₉H₁₅D₃N₂O₃S B1160612 Thiofanox Sulfoxide-d3

Thiofanox Sulfoxide-d3

Cat. No.: B1160612
M. Wt: 237.33
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiofanox Sulfoxide-d3 is a deuterated stable isotope-labeled analog of Thiofanox sulfoxide, a primary plant and soil metabolite of the insecticide thiofanox . The use of this isotopically labeled standard is crucial in modern analytical chemistry for tracing the environmental fate and conducting detailed metabolism studies of the parent pesticide. It allows researchers to perform precise quantification using techniques like liquid chromatography-mass spectrometry (LC-MS) by compensating for matrix effects and variable analyte recovery . Thiofanox is a systemic carbamate insecticide and acaricide that acts as an acetylcholinesterase (AChE) inhibitor . Its sulfoxide metabolite is formed in biological systems and represents a major fraction of thiofanox's breakdown pathway in soil . Studying this metabolite with the aid of this compound provides vital insights into the compound's persistence, mobility, and overall environmental footprint, supporting the development of safer agricultural practices. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C₉H₁₅D₃N₂O₃S

Molecular Weight

237.33

Synonyms

3,3-Dimethyl-1-(methylsulfinyl)-2-butanone O-[(methylamino)carbonyl]oxime-d3

Origin of Product

United States

Synthesis and Isotopic Labeling Methodologies for Thiofanox Sulfoxide D3

Strategies for Deuterium (B1214612) Incorporation into the Thiofanox (B1682304) Sulfoxide (B87167) Molecular Structure

Isotopic labeling is a technique used to track the passage of an isotope through a reaction or a metabolic pathway. wikipedia.org For Thiofanox Sulfoxide-d3, the "-d3" designation signifies that three hydrogen atoms in the molecule have been replaced by deuterium atoms. The primary goal of this labeling is often to create a stable, heavy-isotope version of the compound for use as an internal standard in quantitative mass spectrometry analysis or to study its metabolic fate. nih.govclearsynth.comnih.gov

The molecular structure of Thiofanox Sulfoxide contains two primary methyl groups suitable for labeling: one attached to the nitrogen atom of the carbamoyl (B1232498) group (N-methyl) and another attached to the sulfur atom of the sulfoxide group (S-methyl). The most common and synthetically accessible strategy for introducing a trideuterated methyl group involves the use of a deuterated precursor during the synthesis. chem-station.com

Key strategies for deuterium incorporation include:

Use of Labeled Reagents: This is the most direct approach, where a key building block of the molecule is obtained in its deuterated form. For this compound, this would involve using a deuterated methylating agent. zeochem.com

Hydrogen Isotope Exchange (HIE): This method involves exchanging existing hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O), often with the aid of a catalyst. chem-station.com However, for creating a specific CD₃ group, this method is less practical than using a labeled precursor, as it can be difficult to control the exact location and number of incorporated deuterium atoms.

Given the stability and specificity required for a -d3 labeled standard, synthesis using a deuterated precursor is the preferred and most reliable strategy.

Precursor Compounds and Optimized Reaction Pathways for Labeled Synthesis

The synthesis of this compound is logically achieved by modifying the standard synthesis of unlabeled Thiofanox and its subsequent oxidation. The general pathway involves the formation of the parent compound, Thiofanox, followed by oxidation to the sulfoxide.

A plausible synthetic pathway would be:

Synthesis of the Oxime Intermediate: The synthesis begins with the creation of the core structure, 3,3-dimethyl-1-(methylthio)-2-butanone oxime.

Carbamoylation (Label Incorporation): The oxime intermediate is then reacted with a methylcarbamoylating agent. To introduce the deuterium label at the N-methyl position, deuterated methyl isocyanate (CD₃-NCO) is used. This reaction forms Thiofanox-d3.

Oxidation: The resulting Thiofanox-d3 is selectively oxidized at the sulfide (B99878) group to yield the target compound, this compound. Common oxidizing agents for this thioether-to-sulfoxide conversion include hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

This pathway ensures the specific placement of the three deuterium atoms on the N-methyl group, which is a stable position unlikely to undergo back-exchange.

Table 1: Key Precursor Compounds for this compound Synthesis
Compound NameRole in SynthesisChemical FormulaKey Characteristic
3,3-dimethyl-1-(methylthio)-2-butanone oximeCore molecular backboneC₇H₁₅NOSReacts with isocyanate to form the carbamate (B1207046) link
Methyl isocyanate-d3Deuterium source and carbamoylating agentC₂D₃NOProvides the labeled N-CD₃ group
Thiofanox-d3Labeled intermediateC₉H₁₅D₃N₂O₂SPrecursor to the final sulfoxide
Hydrogen Peroxide (H₂O₂)Oxidizing agentH₂O₂Selectively oxidizes the sulfide to a sulfoxide

Advanced Purification and Spectroscopic Characterization Techniques for Deuterated Analogs

Following synthesis, rigorous purification and characterization are essential to confirm the identity, purity, and isotopic enrichment of this compound.

Purification: High-Performance Liquid Chromatography (HPLC) is the standard method for purifying non-volatile compounds like this compound from the reaction mixture. Using a suitable stationary phase (e.g., C18) and a mobile phase gradient, the target compound can be separated from unreacted precursors, the unlabeled analog, and any byproducts such as the corresponding sulfone.

Spectroscopic Characterization: A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is used to unequivocally confirm the structure and labeling of the final product.

Mass Spectrometry (MS): MS is used to confirm the molecular weight and isotopic incorporation. The molecular weight of this compound should be three mass units higher than its unlabeled counterpart. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. nih.govnih.gov The isotopic distribution pattern will clearly show the enrichment in the M+3 peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the exact location of the deuterium label. nih.govrsc.org

¹H NMR: In the proton NMR spectrum of this compound (assuming labeling on the N-methyl group), the characteristic singlet corresponding to the N-CH₃ protons in the unlabeled compound would be absent.

¹³C NMR: The carbon atom attached to the three deuterium atoms (the -CD₃ group) will exhibit a characteristic triplet signal (due to coupling with deuterium, which has a spin I=1) with a lower intensity compared to a -CH₃ group. nih.gov

²H NMR: Deuterium NMR can be used to directly observe the deuterium signal, confirming its presence and chemical environment.

Table 2: Expected Spectroscopic Data for Characterization
TechniqueParameterExpected Observation for this compound
Mass Spectrometry (MS)Molecular Ion Peak [M+H]⁺Expected at m/z 238.1, which is 3 units higher than the unlabeled analog (m/z 235.1)
¹H NMRSignal for N-methyl protonsAbsence of the singlet peak typically observed for the N-CH₃ group
¹³C NMRSignal for N-methyl carbonA 1:1:1 triplet with a chemical shift slightly different from the corresponding ¹³C signal in the unlabeled compound

The combination of these purification and analytical methods ensures that the synthesized this compound is of high chemical and isotopic purity, making it a reliable standard for demanding analytical applications.

Advanced Analytical Methodologies for Thiofanox Sulfoxide D3 Quantification and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of polar and thermally labile compounds like Thiofanox (B1682304) sulfoxide (B87167). thermofisher.com Its high sensitivity and selectivity make it suitable for complex sample matrices encountered in food and environmental testing. scispace.com The use of Thiofanox Sulfoxide-d3 as an internal standard is critical in these applications to ensure accuracy and precision by compensating for analyte loss during sample preparation and for signal suppression or enhancement during ionization. nih.gov

The development of robust analytical methods for Thiofanox sulfoxide using its deuterated internal standard (this compound) has been a focus of multi-residue pesticide analysis in various matrices. scispace.com Method validation is a critical process that ensures the reliability of experimental data obtained from biological and environmental samples. woah.orgmdpi.com Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), selectivity, and stability. woah.orgmdpi.com

For food matrices, methods have been developed to screen for a wide range of pesticide residues, including Thiofanox sulfoxide, in diverse crop types such as those with high water, acid, sugar, or fat content. scispace.com Validation studies demonstrate that by using matrix-matched standards, recoveries for many compounds can be achieved within the acceptable range of 70–120% with a relative standard deviation (RSD) of ≤25% at levels as low as 0.01 mg/kg. scispace.com In biological matrices, such as animal tissues, plasma, or milk, validated methods are crucial for pharmacokinetic and residue depletion studies. woah.orgijper.org The validation process confirms that the method is selective for the analyte and that no significant interference arises from endogenous matrix components. nih.gov

Table 1: Representative Method Validation Performance in Food Matrices

Matrix TypeAnalyteSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)
GrapesGeneric Pesticide Mix0.0194<20
RiceGeneric Pesticide Mix0.0191<20
TeaGeneric Pesticide Mix0.0180<20
KaleGeneric Pesticide Mix0.02470-120<20

Electrospray ionization (ESI) is the most common ionization source for LC-MS analysis of pesticide metabolites like Thiofanox sulfoxide due to its suitability for polar compounds. nih.gov The optimization of ESI parameters is critical to maximize sensitivity and ensure a stable and robust response. chromatographyonline.comelementlabsolutions.com Key parameters that are typically optimized include the capillary voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature. chromatographyonline.com

The composition of the mobile phase and the use of additives also significantly impact ESI efficiency. For positive mode ESI, acidic additives like formic acid are often used to promote the formation of protonated molecules [M+H]⁺. ut.ee Studies have shown that a high content of organic solvent, such as methanol, in the make-up flow can enhance ionization efficiency. ut.ee A systematic approach, such as a Design of Experiments (DoE), can be employed to comprehensively optimize all relevant factors and understand their influence on ionization efficiency. chromatographyonline.comchromatographyonline.com For Thiofanox sulfoxide, analysis is typically performed in positive ESI mode (ESI+). scispace.com

Table 2: Key ESI Parameters for Optimization

ParameterTypical RangePurpose
Capillary Voltage2000–4000 VCreates the electric field for ion formation.
Nebulizer Gas Pressure10–50 psiAssists in droplet formation (nebulization).
Drying Gas Flow4–12 L/minAids in solvent evaporation from droplets.
Drying Gas Temperature200–340 °CPromotes desolvation of the analyte ions.

In tandem mass spectrometry (MS/MS), a specific precursor ion (typically the protonated molecule, [M+H]⁺) of the analyte is selected and fragmented to produce characteristic product ions. This process, known as a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transition, provides a high degree of selectivity and sensitivity. lcms.cz For Thiofanox sulfoxide, the protonated molecule ([C₉H₁₈N₂O₃S+H]⁺) has a monoisotopic mass of 235.11. However, in practice, the precursor ion is often cited with its nominal mass or as an adduct.

The selection of MRM transitions is a critical step in method development. Typically, the most intense product ion is used for quantification, while a second, less intense ion is used for confirmation. sciex.com The fragmentation pathways can be predicted and confirmed through experimental data. Automated software tools can assist in predicting fragmentation pathways by applying cleavage and rearrangement rules. nih.gov For this compound, the precursor ion would be shifted by +3 Da compared to the unlabeled compound, while the product ions may or may not be shifted depending on whether the deuterium (B1214612) atoms are retained in the fragment structure.

Table 3: Example MS/MS Transitions for Thiofanox Sulfoxide

CompoundPrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Collision Energy (eV)
Thiofanox Sulfoxide252.1104.0175.110 / 10
Thiofanox Sulfoxide229 (as Na+ adduct)1661099 / 15
Note: Different adducts (e.g., [M+NH₄]⁺ at m/z 252.1 or [M+Na]⁺ at m/z 229) and instrumental conditions can lead to variations in observed transitions. thermofisher.comlcms.cz

High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically with mass errors below 5 ppm. nih.gov This capability is invaluable for the unambiguous confirmation of compound identity by determining the elemental composition of detected ions. HRMS is also a powerful tool for "suspect" and "non-targeted" screening, where samples are analyzed for a large number of potential contaminants without the need for reference standards for every compound. sciex.com Spectral libraries containing accurate mass MS/MS spectra are often used to identify compounds in these screening workflows. sciex.comsciex.com For this compound, HRMS can precisely measure its mass and confirm its isotopic composition, distinguishing it from the unlabeled form and potential interferences.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Approaches and Their Applicability

While LC-MS/MS is the preferred technique, the applicability of Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Thiofanox sulfoxide is limited. cardiff.ac.uk Sulfoxides are often thermally labile and can degrade or be oxidized to the corresponding sulfone in the high-temperature environment of a GC injection port. cardiff.ac.uknih.gov This thermal degradation leads to poor reproducibility and inaccurate quantification. cardiff.ac.uk Therefore, direct GC-MS analysis of Thiofanox sulfoxide is generally not recommended. For compounds amenable to GC-MS/MS, the technique offers high chromatographic resolution and sensitivity, particularly when coupled with advanced sample preparation. gcms.czgcms.cz

Advanced Sample Preparation Techniques for Complex Sample Matrices

Effective sample preparation is crucial to remove interfering matrix components, concentrate the analyte, and ensure compatibility with the analytical instrument. nih.gov The complexity of food and environmental matrices necessitates robust cleanup procedures to minimize matrix effects in LC-MS/MS analysis. nih.govlcms.cz

One of the most widely used sample preparation methods in pesticide residue analysis is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. gcms.cz This method typically involves an initial extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (dSPE). thermofisher.comlcms.cz The dSPE step utilizes a combination of sorbents, such as primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) or specialized carbon sorbents to remove pigments. gcms.czlcms.cz

Other common techniques include:

Solid-Phase Extraction (SPE): This technique uses a solid sorbent packed into a cartridge to selectively retain the analyte while matrix components are washed away. nih.gov

Liquid-Liquid Extraction (LLE): This classic technique partitions the analyte between two immiscible liquid phases to separate it from interfering substances. ijper.org

Matrix Solid-Phase Dispersion (MSPD): This method involves blending the sample directly with a solid sorbent, which acts as both a dispersant and an abrasive, followed by elution of the analytes with a suitable solvent. researchgate.net

The choice of sample preparation technique depends on the specific matrix, the chemical properties of the analyte, and the desired analytical outcome. thermofisher.com The inclusion of this compound at the beginning of the sample preparation process allows for the correction of any analyte losses that occur during these extraction and cleanup steps. nih.gov

Implementation and Refinement of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methodology

The QuEChERS methodology has become a cornerstone for the extraction of pesticide residues, including this compound, from a wide array of sample matrices. thermofisher.comweber.hu This approach offers significant advantages in terms of speed, cost-effectiveness, and ease of use. weber.hu The standard QuEChERS protocol involves an initial extraction with an organic solvent, typically acetonitrile, followed by a partitioning step induced by the addition of salts. thermofisher.comunitedchem.com

For the analysis of this compound, refinements to the basic QuEChERS protocol are often necessary to optimize recovery and minimize matrix co-extractives. These refinements can include adjustments to the solvent composition and the type and amount of salts used for partitioning. The choice of sorbents in the subsequent dispersive solid-phase extraction (dSPE) cleanup step is also critical. Common sorbents include primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences like fats, and graphitized carbon black (GCB) for the removal of pigments and sterols. thermofisher.com

The effectiveness of the QuEChERS method is often evaluated by spiking known concentrations of this compound into blank matrices and calculating the recovery. High recovery rates, typically within the 70-120% range, indicate an efficient extraction process. thermofisher.com

Table 1: Example of QuEChERS Protocol Refinements for this compound Analysis

Parameter Standard Protocol Refined Protocol for Specific Matrix (e.g., Fatty Matrix)
Extraction Solvent AcetonitrileAcetonitrile with 1% Acetic Acid
Partitioning Salts MgSO₄, NaClMgSO₄, Sodium Acetate
dSPE Sorbent PSA, MgSO₄PSA, C18, MgSO₄

Application of Solid Phase Extraction (SPE) and Dispersive Solid Phase Extraction (dSPE) Techniques

Solid Phase Extraction (SPE) and its dispersive counterpart (dSPE) are crucial cleanup steps following the initial extraction to remove interfering matrix components. thermofisher.comresearchgate.net For this compound, which is a relatively polar compound, the choice of SPE sorbent is critical to ensure high recovery of the analyte while effectively removing matrix interferences.

Reversed-phase sorbents, such as C18, are commonly used in SPE for the cleanup of extracts containing moderately polar to non-polar analytes. researchgate.netresearchgate.net In the context of dSPE within the QuEChERS workflow, a combination of sorbents is often employed to target a broader range of interferences. thermofisher.com For instance, in the analysis of complex matrices, a combination of PSA and C18 can be used to remove both polar and non-polar interferences, respectively.

The selection of the appropriate SPE or dSPE sorbent and elution solvent system is determined through method development and validation, aiming for the highest analyte recovery and cleanest extract.

Evaluation of Matrix Effects and Strategies for Analytical Compensation

Matrix effects are a significant challenge in liquid chromatography-mass spectrometry (LC-MS) based analysis, causing either suppression or enhancement of the analyte signal due to co-eluting matrix components. researchgate.netnih.gov These effects can compromise the accuracy and precision of quantification. nih.gov The evaluation of matrix effects for this compound is a critical step in method development.

Matrix effects are typically assessed by comparing the signal response of the analyte in a pure solvent standard to its response in a matrix-matched standard at the same concentration. The matrix effect can be quantified using the following formula:

Matrix Effect (%) = [(Peak Area in Matrix-Matched Standard / Peak Area in Solvent Standard) - 1] x 100

A value close to zero indicates a negligible matrix effect, while positive and negative values indicate signal enhancement and suppression, respectively. researchgate.net

Strategies to compensate for matrix effects include:

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed. researchgate.net

Use of an Internal Standard: The most effective strategy is the use of a stable isotope-labeled internal standard, such as this compound itself, which co-elutes with the analyte and experiences similar matrix effects, thereby correcting for signal variations. lcms.cz

Dilution of the Sample Extract: This can reduce the concentration of interfering matrix components, but may also decrease the analyte concentration to below the limit of quantification.

Table 2: Classification of Matrix Effects

Matrix Effect (%) Classification
-20% to 20%No significant matrix effect
-50% to -21% or 21% to 50%Medium matrix effect
< -50% or > 50%Strong matrix effect

Source: Adapted from Ferrer et al. researchgate.net

Role of this compound as an Internal Standard in Achieving Quantitative Accuracy and Precision

The primary role of this compound in analytical chemistry is to serve as an internal standard. lcms.cz An ideal internal standard should have physicochemical properties very similar to the analyte of interest but be distinguishable by mass spectrometry. Deuterated standards like this compound are ideal for this purpose as they co-elute with the non-deuterated analyte and exhibit similar ionization and fragmentation behavior in the mass spectrometer.

By adding a known amount of this compound to each sample, standard, and blank at the beginning of the sample preparation process, any variations in analyte response due to matrix effects, extraction efficiency, or instrument variability can be corrected. lcms.cz The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, which remains constant even if signal suppression or enhancement occurs. This significantly improves the accuracy and precision of the analytical method. lcms.cz

Rigorous Method Validation Parameters: Assessment of Accuracy, Precision, Linearity, and Limits of Detection/Quantification

A rigorous validation process is essential to ensure that an analytical method is reliable and fit for its intended purpose. thermofisher.comnih.gov For the quantification of this compound, the following validation parameters are assessed:

Accuracy: This is determined by recovery experiments, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated. Acceptable recovery is typically in the range of 70-120%. thermofisher.com

Precision: This is a measure of the repeatability of the method and is expressed as the relative standard deviation (RSD) of replicate measurements. Precision is assessed at different concentration levels and on different days (within-day and between-day precision). An RSD of less than 20% is generally considered acceptable.

Linearity: The linearity of the method is evaluated by analyzing a series of calibration standards at different concentrations. The response is plotted against the concentration, and a linear regression analysis is performed. A correlation coefficient (R²) of greater than 0.99 is typically required to demonstrate linearity. nih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. These are typically determined based on the signal-to-noise ratio (S/N), with an S/N of 3 for LOD and 10 for LOQ. researchgate.net

Table 3: Typical Method Validation Parameters for this compound Analysis

Parameter Acceptance Criteria
Accuracy (Recovery) 70 - 120%
Precision (RSD) < 20%
Linearity (R²) > 0.99
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10

Environmental Fate and Behavior of Thiofanox Sulfoxide and Its Derivatives

Degradation Pathways and Kinetics in Environmental Compartments

The transformation and degradation of Thiofanox (B1682304) and its sulfoxide (B87167) derivative are governed by a combination of microbial, chemical, and photochemical processes. The primary route of metabolism for Thiofanox in the environment is oxidation to Thiofanox Sulfoxide, which is then further oxidized to Thiofanox Sulfone. Current time information in Asia/Manila. Hydrolysis of the carbamoyl (B1232498) group to form the corresponding oxime can also occur. Current time information in Asia/Manila.

In soil, the chemical changes of Thiofanox are similar to those observed in plants, although they proceed at a slower rate. Current time information in Asia/Manila. The initial oxidation to the sulfoxide is decisively more rapid than the subsequent oxidation to the sulfone. Current time information in Asia/Manila.

As a structurally similar compound, the degradation of aldicarb (B1662136) sulfoxide can provide some insights. For aldicarb, the transformation to its sulfoxide in surface soils is primarily a microbial process. nih.gov The degradation of aldicarb and its metabolites is known to be influenced by the presence of specific microorganisms, with faster degradation observed in soils previously treated with carbamate (B1207046) pesticides. epa.gov

Table 1: Microbial Degradation of Thiofanox and Analogue Compounds

Compound Environment Key Microbial Processes Observations
Thiofanox Soil Oxidation Rapidly oxidized to Thiofanox Sulfoxide. Current time information in Asia/Manila.
Aldicarb (analogue) Soil Oxidation Transformation to aldicarb sulfoxide is primarily microbial. nih.gov

This table is based on available data for Thiofanox and the analogous compound Aldicarb to provide insights into microbial degradation processes.

Chemical hydrolysis can contribute to the degradation of Thiofanox Sulfoxide, particularly the cleavage of the carbamate ester group. Thiofanox itself is relatively stable to hydrolysis under typical environmental conditions (pH 5-9). nih.gov However, partial hydrolysis of Thiofanox Sulfoxide to its corresponding oxime has been observed. Current time information in Asia/Manila. The subsequent metabolite, Thiofanox Sulfone, appears to undergo hydrolysis to a greater extent. Current time information in Asia/Manila.

Studies on the analogous compound, aldicarb sulfoxide, provide more detailed insights into the influence of pH on hydrolysis. Aldicarb sulfoxide is relatively stable in acidic and neutral aqueous media, with the rate of hydrolysis increasing significantly as the pH becomes more alkaline. ere.ac.cnnih.gov

Table 2: Hydrolysis Half-life (DT50) of Aldicarb Sulfoxide at 15°C

pH Half-life (days)
5.0 330 ere.ac.cn
7.0 267 ere.ac.cn

This data for the analogous compound Aldicarb Sulfoxide illustrates the pH-dependent nature of hydrolysis for similar carbamate sulfoxide compounds.

Information specifically on the photodegradation of Thiofanox Sulfoxide is limited. However, the parent compound, Thiofanox, is expected to degrade relatively rapidly in the atmosphere through reactions with photochemically produced hydroxyl radicals, with an estimated half-life of 5.1 hours. nih.gov While this indicates a potential for atmospheric degradation, the contribution of photodegradation to the removal of Thiofanox Sulfoxide from soil and water is not well-documented. For the analogous compound aldicarb, photolysis is not considered a significant dissipation pathway in the environment. apvma.gov.au

Persistence and Half-Life Determination (DT50/DT90) in Diverse Environmental Matrices

The persistence of a pesticide and its metabolites in the environment is a key factor in assessing long-term risks. This is often quantified by the DT50 (time for 50% dissipation) and DT90 (time for 90% dissipation) values.

Specific DT50 and DT90 values for Thiofanox Sulfoxide are not widely available. However, based on the degradation pathways, its persistence is linked to the initial rapid formation from Thiofanox and the slower subsequent oxidation to the sulfone and hydrolysis.

For the analogous compound aldicarb, the half-life of the total carbamate residues (aldicarb, aldicarb sulfoxide, and aldicarb sulfone) in field studies ranges from 0.5 to 2 months (DT50) and 2.5 to 4.7 months (DT90). pic.int In soil, aldicarb is rapidly oxidized to aldicarb sulfoxide with a half-life of about 7 days. nih.govnih.gov The persistence of aldicarb and its metabolites can be significantly longer in groundwater, with half-lives ranging from a few weeks to several years, particularly in acidic conditions. who.int

Table 3: Persistence of Aldicarb and its Metabolites (as an analogue)

Compound/Residue Matrix DT50 DT90 Reference
Aldicarb Soil ~7 days - nih.govnih.gov
Total Carbamate Residues Field Soil 0.5 - 2 months 2.5 - 4.7 months pic.int

This table presents data for the analogous compound Aldicarb to provide an indication of the potential persistence of carbamate sulfoxide pesticides.

Mobility and Transport Phenomena through Environmental Media

The mobility of Thiofanox and its metabolites in soil is a significant factor in determining their potential to reach groundwater.

Thiofanox has a high potential for leaching in soil, as indicated by its estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 39.5, which suggests very high mobility. Current time information in Asia/Manila.

Thiofanox Sulfoxide is also considered to have a high leaching potential. herts.ac.uk The GUS (Groundwater Ubiquity Score) leaching potential index for Thiofanox Sulfoxide is reported as high, and it is classified as very mobile in terms of potential for loss via drain flow. herts.ac.uk

The high mobility of these compounds is a concern for potential groundwater contamination. Once in groundwater, the degradation of such compounds can be very slow, leading to long-term contamination. who.int Factors that influence leaching include soil type, organic matter content, rainfall, and irrigation practices. Leaching is generally more extensive in soils with low organic matter content. who.int The detection of analogous compounds like aldicarb and its sulfoxide and sulfone metabolites in groundwater in various agricultural regions highlights the real-world potential for contamination by mobile carbamate pesticides. pic.int

Table 4: Mobility and Leaching Potential

Compound Parameter Value/Classification Implication Reference
Thiofanox Estimated Koc 39.5 Very High Mobility Current time information in Asia/Manila.
Thiofanox Sulfoxide GUS Leaching Potential High High Leaching Potential herts.ac.uk

Analysis of Volatilization Rates and Atmospheric Transport Dynamics

Volatilization is a key process governing the dissipation of pesticides from plant and soil surfaces into the atmosphere. It is a form of vaporization that transitions a substance from a solid or liquid phase to a gaseous phase, facilitating its atmospheric transport. The rate of volatilization for a soil-applied compound like Thiofanox Sulfoxide is controlled by a combination of its chemical properties, soil characteristics, and environmental conditions.

Key factors influencing volatilization include:

Vapor Pressure and Henry's Law Constant: A chemical's intrinsic tendency to volatilize is described by its vapor pressure. The Henry's Law Constant (KH) further describes the partitioning of a compound between air and water, which is critical for predicting its volatilization from moist soil. Compounds with higher KH values tend to volatilize more readily.

Soil Properties: Soil texture, organic matter content, and water content significantly affect volatilization. Adsorption to soil particles, particularly organic matter, reduces the concentration of the chemical in the soil solution and vapor phase, thereby lowering the volatilization rate. Soil moisture plays a complex role; while water can compete for adsorption sites and increase volatilization, very dry conditions can limit movement to the surface and reduce volatilization.

Environmental Conditions: Temperature, wind speed, and humidity are crucial. Higher temperatures increase a chemical's vapor pressure, leading to higher volatilization rates. Increased wind speed across the soil surface enhances the mass transfer of the compound away from the surface, also increasing the rate of volatilization.

Once volatilized, Thiofanox Sulfoxide can be transported over short or long distances in the atmosphere, depending on its atmospheric persistence and meteorological conditions. Atmospheric transport dynamics are complex, involving advection (wind-driven transport), dispersion, and deposition (wet or dry). The ultimate fate of the compound in the atmosphere is determined by its susceptibility to degradation by photolysis (breakdown by sunlight) and oxidation by atmospheric radicals (e.g., hydroxyl radicals).

Table 1: Example Volatilization Rates for Various Soil-Applied Pesticides

CompoundVolatilization RateConditionsSource
Triallate31.5 to 213.0 g ha-1 d-1Field experiment, bare soil, first 6.5 days usda.gov
Lindane~2.02 kg/ha/month (predicted)From inert surface rivm.nl
Trifluralin64-73% of applied amount in 24 hoursLab experiment, 20-21°C, varying air velocity rivm.nl
Dieldrin~0.199 kg/ha (seasonal loss)Field conditions rivm.nl

These examples demonstrate the significant variability in volatilization rates depending on the compound and environmental factors.

Characterization of Sorption and Desorption Dynamics in Soil and Sediment

Sorption is a critical process that influences the fate, transport, mobility, and bioavailability of Thiofanox Sulfoxide in the environment. It refers to the partitioning of the chemical between the soil or sediment solid phase and the aqueous phase (soil water or overlying water). This process is governed by the physicochemical properties of both the compound and the soil/sediment matrix. Desorption is the reverse process, where the sorbed compound is released back into the solution.

The primary factors influencing the sorption of organic compounds like Thiofanox Sulfoxide are:

Soil Organic Matter: The organic carbon content is often the most critical factor controlling the sorption of non-ionic organic pesticides. These compounds tend to partition into the organic matter, reducing their concentration in the soil solution and thus their mobility.

Clay Content and Type: Clay minerals can also contribute to sorption through various mechanisms, including van der Waals forces, hydrogen bonding, and cation exchange, depending on the specific properties of the pesticide molecule.

Soil pH: The pH can influence the surface charge of soil colloids and the ionization state of the pesticide, although this is more significant for ionizable compounds.

The extent of sorption is quantified by the soil-water partition coefficient (Kd), which is the ratio of the chemical's concentration in the soil to its concentration in the water at equilibrium. To standardize for the effect of organic matter, the organic carbon-water partition coefficient (Koc) is often used.

Thiofanox Sulfoxide is a transformation product of the carbamate insecticide Thiofanox. Carbamates, in general, exhibit a range of sorption behaviors. Based on its high Groundwater Ubiquity Score (GUS) rating, Thiofanox Sulfoxide is predicted to have high leachability, which implies relatively weak sorption to soil particles and high mobility. herts.ac.uk This suggests that it is likely to persist in the soil solution and be susceptible to transport through the soil profile towards groundwater.

Desorption dynamics determine the reversibility of the sorption process. If desorption is slow or incomplete (a phenomenon known as hysteresis), a portion of the compound can become sequestered in the soil matrix over time, reducing its bioavailability for degradation or uptake by organisms.

Table 2: Example Sorption Coefficients for Different Pesticides and Soils

CompoundSoil/Sediment TypeKoc (L/kg)Kd (L/kg)Source
ChlorpyrifosSoils (median)7,227116 nih.gov
ChlorpyrifosSediments (median)15,500403 nih.gov
ImidaclopridFreire soil (Chile)-3.78 - 27.13 (Kf,d) mdpi.com
ThiamethoxamSilty-clay soil-0.22 researchgate.net

Note: Kf,d represents the Freundlich desorption coefficient.

Development and Application of Predictive Modeling Approaches for Environmental Fate

Predictive environmental fate models are essential tools for estimating the distribution, concentration, and persistence of chemicals like Thiofanox Sulfoxide in the environment. researchgate.net These mathematical models integrate information on a chemical's properties with environmental characteristics to simulate its behavior in various compartments such as soil, water, and air. mdpi.com They are widely used in regulatory risk assessments to predict environmental concentrations (PECs) that might result from the use of a particular substance. stone-env.com

The development and application of these models follow a tiered approach, ranging from simple screening-level models to complex, spatially explicit watershed or regional models. stone-env.com

Common types of models include:

Multimedia Compartmental Models: These models, such as the fugacity model, divide the environment into a series of well-mixed compartments (e.g., air, water, soil, sediment). They use the chemical's partitioning properties (like Koc and Henry's Law Constant) and degradation rates to predict its distribution among these compartments at a regional scale. mdpi.comresearchgate.net

Spatial River/Watershed Models (SRWMs): These are more complex models that consider the spatial and temporal variability of the environment. mdpi.com Models like the Soil and Water Assessment Tool (SWAT) can simulate the movement of pesticides across landscapes, accounting for factors like hydrology, agricultural practices, and soil types to predict concentrations in specific water bodies. stone-env.com

To apply these models to Thiofanox Sulfoxide, specific input data are required, including:

Physicochemical Properties: Water solubility, vapor pressure, Koc, and Henry's Law Constant.

Transformation Rates: Half-lives in soil, water, and sediment (hydrolysis, photolysis, biodegradation).

Application Information: Rates, timing, and methods of application.

The output of these models provides estimates of exposure that can be compared to ecotoxicological endpoints to assess risks to non-target organisms. For a compound like Thiofanox Sulfoxide, which is predicted to be mobile, models are particularly useful for estimating the potential for leaching into groundwater and runoff into surface waters. herts.ac.uk

Metabolic Pathways and Transformation Products of Thiofanox Sulfoxide Non Human Organisms and Environmental Matrices

Biotransformation Processes in Agricultural Plants and Crops

In agricultural plants, the metabolism of carbamate (B1207046) insecticides like Thiofanox (B1682304) is a crucial detoxification process. The primary route of metabolism for Thiofanox in plants involves oxidation of the sulfur atom. nih.gov

Key Transformation Pathways:

Oxidation: The initial and rapid metabolic step for Thiofanox in plants is the oxidation of the methylthio group to form Thiofanox Sulfoxide (B87167). nih.gov Subsequently, Thiofanox Sulfoxide can be further oxidized to Thiofanox Sulfone. This secondary oxidation to the sulfone occurs at a slower rate than the initial oxidation to the sulfoxide. nih.gov

Hydrolysis: Another significant biotransformation process is the hydrolysis of the carbamoyl (B1232498) moiety, which leads to the formation of the corresponding oximes of the sulfoxide and sulfone metabolites. nih.gov

Studies on cotton plants have shown that when treated with labeled Thiofanox, the sulfoxide and sulfone derivatives are the primary products recovered. nih.gov This indicates that these oxidative pathways are highly active in plant tissues.

Table 1: Major Metabolic Transformations of Thiofanox in Plants

Parent Compound Metabolic Process Transformation Product
ThiofanoxOxidationThiofanox Sulfoxide
Thiofanox SulfoxideOxidationThiofanox Sulfone herts.ac.uk
Thiofanox SulfoxideHydrolysis3,3-dimethyl-1-(methylsulfinyl)-2-butanone oxime
Thiofanox SulfoneHydrolysis3,3-dimethyl-1-(methylsulfonyl)-2-butanone oxime

Microbial Transformation and Metabolism in Soil Ecosystems

Soil microorganisms play a vital role in the degradation of pesticides. The metabolic pathways of Thiofanox in soil ecosystems are similar to those observed in plants, although the rates of transformation may differ.

Key Microbial Processes:

Oxidation: Similar to plants, soil microbes readily oxidize Thiofanox to Thiofanox Sulfoxide and subsequently to Thiofanox Sulfone. nih.gov Research indicates that the chemical changes of Thiofanox in soil mirror those in plants but generally proceed at a slower pace. nih.gov

Hydrolysis: Microbial enzymes can also hydrolyze the carbamate ester linkage, contributing to the breakdown of the parent compound and its oxidized metabolites.

The persistence and transformation of Thiofanox and its metabolites in soil are influenced by various factors, including microbial population density, soil type, moisture, and temperature.

Identification and Structural Elucidation of Downstream Metabolites

The identification and structural elucidation of downstream metabolites are essential for understanding the complete metabolic fate of Thiofanox Sulfoxide. Various analytical techniques are employed for this purpose.

Primary Metabolites:

Thiofanox Sulfone: This is a major metabolite formed from the oxidation of Thiofanox Sulfoxide in both plants and soil. herts.ac.ukherts.ac.uk Its structure is characterized by the presence of a sulfonyl group.

Oxime Derivatives: Hydrolysis of the carbamoyl group of Thiofanox Sulfoxide and Thiofanox Sulfone results in the formation of their respective oxime counterparts.

Advanced analytical methods such as gas chromatography (GC) and thin-layer chromatography (TLC) have been developed for the separation and detection of Thiofanox and its metabolites. nih.gov Furthermore, mass spectrometry (MS), particularly when coupled with isotopic labeling, is a powerful tool for confirming the structures of these metabolites. nih.gov

Table 2: Key Identified Metabolites of Thiofanox

Metabolite Name Parent Compound Formation Pathway Found In
Thiofanox Sulfoxide herts.ac.uknih.govThiofanoxOxidationPlants, Soil
Thiofanox Sulfone herts.ac.ukThiofanox, Thiofanox SulfoxideOxidationPlants, Soil
3,3-dimethyl-1-(methylsulfinyl)-2-butanone oximeThiofanox SulfoxideHydrolysisPlants, Soil
3,3-dimethyl-1-(methylsulfonyl)-2-butanone oximeThiofanox SulfoneHydrolysisPlants, Soil

Strategic Utilization of Isotopic Labeling for Tracing Metabolic Fates and Pathways

Isotopic labeling is an indispensable technique in pesticide metabolism research, providing a definitive way to trace the movement and transformation of a compound within a biological or environmental system. iaea.orgiaea.org The use of stable isotopes like deuterium (B1214612) (²H or D) in compounds such as Thiofanox Sulfoxide-d3 offers significant advantages.

Principles and Applications:

Tracing Metabolic Pathways: Deuterium-labeled compounds are chemically identical to their non-labeled counterparts and thus follow the same metabolic pathways. clearsynth.com This allows researchers to track the fate of the labeled molecule and its metabolites with high precision using techniques like mass spectrometry.

Metabolite Identification: The unique mass signature of the deuterium label facilitates the identification of metabolites derived from the parent compound amidst a complex biological matrix. researchgate.net

Quantitative Analysis: Isotopic labeling can be used for accurate quantification of the parent compound and its metabolites in various samples.

By using this compound, researchers can unequivocally trace its conversion to Thiofanox Sulfone-d3 and its hydrolysis to the corresponding deuterated oxime. This approach provides clear and unambiguous data on the metabolic fate of the compound, helping to build a comprehensive understanding of its biotransformation in plants and soil. The use of isotopic tracers is a critical component in assessing the environmental safety and efficient use of pesticides. iaea.orgiaea.org

Agricultural and Environmental Monitoring Research of Thiofanox Sulfoxide D3

Detection and Quantification in Environmental Samples (Soil, Water Bodies, Atmospheric Particulates)

The environmental fate of Thiofanox (B1682304) and its metabolites is a key area of research. In soil, the transformation of Thiofanox to its sulfoxide (B87167) and sulfone derivatives is the primary metabolic pathway, similar to what is observed in plants, although the process may be slower. nih.gov The parent compound, Thiofanox, is expected to be mobile in soil due to its estimated low organic carbon-water (B12546825) partitioning coefficient (Koc). nih.gov

Table 2: Representative Data on Thiofanox and Metabolite Residues in Environmental Samples This table presents hypothetical data based on the known behavior of Thiofanox and is for illustrative purposes.

Environmental MatrixCompoundConcentration Range (µg/kg or µg/L)Notes
Soil (0-15 cm depth)ThiofanoxNot Detected - 5Rapid degradation to metabolites.
Thiofanox Sulfoxide5 - 50Major and more persistent metabolite.
Thiofanox Sulfone2 - 20Formed from the sulfoxide.
Surface WaterThiofanoxNot Detected - 0.1Low persistence in water.
Thiofanox Sulfoxide0.1 - 2.0Potential for leaching and runoff.
Thiofanox SulfoneNot Detected - 0.5Less mobile than the sulfoxide.
Atmospheric ParticulatesThiofanox and MetabolitesGenerally low to non-detectableLow volatility limits atmospheric transport.

Impact of Diverse Agricultural Management Practices on Thiofanox Sulfoxide Fate and Distribution

Agricultural practices can significantly influence the persistence, transport, and ultimate fate of pesticide residues in the environment.

Tillage Practices: Conservation tillage, which involves reduced soil disturbance, can lead to an accumulation of organic matter at the soil surface. This can increase the adsorption of pesticides and their metabolites, potentially reducing their bioavailability for degradation but also limiting their movement into deeper soil layers. nih.govtjas.org

Irrigation: The amount and method of irrigation can affect the leaching of pesticides through the soil profile. Excessive irrigation can increase the potential for water-soluble pesticides and their metabolites to reach groundwater. researchgate.netresearchgate.netmdpi.comepa.gov

Crop Rotation: The selection of rotational crops can influence the carryover of pesticide residues from one season to the next. Some crops may be more sensitive to certain residues, and the time between the application of a persistent pesticide and the planting of a susceptible crop is a critical consideration. herts.ac.ukekb.egacs.orgnih.gov

Methodological Frameworks for Regulatory Monitoring Programs and Compliance (Focus on analytical methods)

Regulatory monitoring programs rely on robust and validated analytical methods to ensure compliance with MRLs and to assess environmental contamination. For Thiofanox and its metabolites, these methods typically involve sophisticated analytical instrumentation.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural commodities. tjas.org It involves an extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (d-SPE).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are the primary instrumental techniques for the detection and quantification of Thiofanox and its metabolites. tjas.orgacs.org These methods offer high sensitivity and selectivity, allowing for the detection of residues at very low concentrations.

In these analytical methods, the use of an isotopically labeled internal standard is crucial for accurate quantification. Thiofanox Sulfoxide-d3 serves this purpose. By adding a known amount of this compound to the sample at the beginning of the analytical process, any losses of the target analyte (Thiofanox Sulfoxide) during sample preparation and analysis can be corrected for. The mass spectrometer can differentiate between the deuterated (d3) internal standard and the non-labeled native analyte based on their mass-to-charge ratios, ensuring a high degree of accuracy in the final residue concentration determination.

Future Research Directions and Methodological Advancements

Integration of Artificial Intelligence and Machine Learning for Enhanced Analytical Performance and Data Interpretation

The application of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the analytical chemistry of pesticide metabolites like Thiofanox (B1682304) Sulfoxide-d3. AI algorithms can be trained to recognize complex patterns in large analytical datasets, thereby improving the accuracy and efficiency of detection and quantification. For instance, ML models can be developed to predict the chromatographic retention times and mass spectral fragmentation patterns of compounds, aiding in their identification in complex matrices.

Furthermore, AI can be instrumental in the interpretation of data from multi-residue analyses, where Thiofanox Sulfoxide-d3 may be one of many target analytes. Machine learning algorithms can help to deconvolute overlapping chromatographic peaks and reduce background noise, leading to more reliable quantification. The use of neural networks could also enhance the predictive capabilities for the environmental fate of Thiofanox based on the analysis of its metabolites.

Table 1: Potential Applications of AI/ML in the Analysis of this compound

Application Area AI/ML Tool Potential Outcome
Data Processing Neural Networks Improved peak deconvolution and baseline correction in chromatography.
Compound Identification Predictive Algorithms Accurate prediction of retention times and mass spectra for tentative identification.
Method Optimization Machine Learning Models Automated optimization of analytical instrument parameters for higher sensitivity.

| Data Interpretation | Pattern Recognition Algorithms | Identification of correlations between metabolite levels and environmental conditions. |

Innovations in High-Throughput Screening and Multi-Residue Analytical Methodologies

Future advancements in analytical methodologies will focus on the development of high-throughput screening (HTS) and expanded multi-residue methods for the simultaneous analysis of a wide range of pesticides and their metabolites, including Thiofanox Sulfoxide (B87167). The use of this compound as an internal standard is critical in these methods to ensure accuracy and precision. Innovations are expected in sample preparation, such as the miniaturization and automation of extraction techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

The coupling of advanced separation techniques, such as ultra-high-performance liquid chromatography (UHPLC) and supercritical fluid chromatography (SFC), with high-resolution mass spectrometry (HRMS), will enable the rapid and sensitive detection of Thiofanox Sulfoxide and other metabolites. These methods will allow for the screening of a larger number of samples in a shorter time, which is crucial for monitoring programs and exposure studies.

Advancements in Predictive Environmental Behavior Modeling and Risk Assessment Frameworks

Predictive models for the environmental fate and transport of Thiofanox and its metabolites are becoming increasingly sophisticated. Future models will incorporate more complex environmental parameters and use advanced algorithms to provide more accurate predictions of the persistence, mobility, and bioaccumulation of these compounds. The data obtained from monitoring studies, where this compound is used as an analytical standard, will be vital for the calibration and validation of these models.

Risk assessment frameworks will also evolve to become more dynamic and integrated. Instead of relying on static models, future frameworks may use real-time monitoring data to update risk profiles. This will allow for more timely and targeted risk management strategies to protect human health and the environment.

Development of Novel Approaches for Isotopic Tracing and Mechanistic Studies beyond Conventional Applications

The use of isotopically labeled compounds like this compound is expected to expand beyond their traditional role as internal standards. In mechanistic studies, these labeled compounds can be used as tracers to elucidate the metabolic and environmental degradation pathways of Thiofanox. By tracking the d3-labeled sulfoxide, researchers can gain a more detailed understanding of the transformation processes in various environmental compartments and biological systems.

Novel applications may include the use of stable isotope ratio analysis to distinguish between different sources of contamination or to quantify the extent of natural attenuation processes. These advanced isotopic tracing techniques will provide invaluable insights into the biogeochemical cycling of pesticide residues.

Identification of Key Research Gaps in Environmental and Metabolic Fate Studies

Despite the advancements, several research gaps remain in the understanding of the environmental and metabolic fate of Thiofanox and its metabolites. One key area is the characterization of the "hidden" metabolites that are not typically monitored. The use of this compound in non-targeted screening approaches could help in the identification of these unknown transformation products.

Another research gap is the lack of data on the synergistic effects of Thiofanox with other pesticides and environmental contaminants. Future studies should focus on the ecotoxicological impacts of complex mixtures, where Thiofanox and its metabolites may be present. Furthermore, more research is needed to understand the long-term effects of chronic low-dose exposure to these compounds on non-target organisms.

Table 2: Key Research Gaps and Future Research Directions

Research Gap Proposed Future Research
Identification of Unknown Metabolites Non-targeted screening using HRMS with this compound as a tracer.
Mixture Toxicity Ecotoxicological studies on the combined effects of Thiofanox and other contaminants.
Chronic Exposure Effects Long-term studies on non-target organisms at environmentally relevant concentrations.

| Bioavailability in Different Matrices | Studies on the uptake and bioaccumulation of Thiofanox and its metabolites in various soil types and aquatic systems. |

Q & A

Basic: How is Thiofanox Sulfoxide-d3 structurally distinguished from its non-deuterated counterpart, and what analytical methods validate this distinction?

This compound incorporates three deuterium atoms at specific methyl groups, altering its molecular mass while retaining chemical reactivity. To confirm structural integrity:

  • Mass Spectrometry (MS): Compare isotopic patterns using high-resolution LC-MS/MS. The deuterated compound will exhibit a +3 Da shift in molecular ions (e.g., m/z 221.33 vs. 218.31 for non-deuterated Thiofanox Sulfoxide) .
  • Nuclear Magnetic Resonance (NMR): Use deuterium-induced splitting in proton NMR spectra to identify substitution sites.
  • Reference Standards: Cross-validate with certified deuterated standards stored at -20°C to avoid isotopic exchange .

Basic: What are the primary applications of this compound in pesticide residue analysis?

This compound serves as an internal standard in quantitative LC-MS/MS workflows for tracing residues in environmental or biological matrices:

  • Calibration: Spike known concentrations into samples (e.g., water, plant tissues) to correct for matrix effects .
  • Recovery Studies: Validate extraction efficiency using deuterated analogs to minimize interference from endogenous compounds .
  • Degradation Monitoring: Track sulfoxidation pathways in soil/water systems by comparing kinetics of deuterated vs. non-deuterated forms .

Advanced: How can researchers resolve contradictory data on this compound’s environmental persistence in different soil types?

Contradictions often arise from variable organic matter content, pH, or microbial activity. A systematic approach includes:

  • Controlled Microcosm Experiments: Replicate soil conditions (e.g., loam vs. clay) under controlled humidity and temperature. Monitor degradation via LC-MS/MS at fixed intervals .
  • Isotope Tracing: Use deuterated this compound to distinguish abiotic vs. microbial degradation pathways.
  • Multivariate Analysis: Apply statistical models (ANOVA, PCA) to isolate dominant factors (e.g., soil pH) influencing half-life discrepancies .

Advanced: What experimental design considerations are critical for studying this compound’s inhibitory effects on acetylcholinesterase (AChE) in vitro?

  • Enzyme Source: Use purified human AChE or standardized commercial kits to ensure reproducibility .
  • Incubation Conditions: Maintain pH 7.4 and 37°C to mimic physiological environments. Pre-incubate this compound with AChE for 10–30 minutes to assess time-dependent inhibition .
  • Control for Deuterium Effects: Compare inhibition rates with non-deuterated Thiofanox Sulfoxide to verify isotopic inertness in enzymatic assays .
  • Data Normalization: Express results as % residual activity relative to solvent-only controls .

Advanced: How can researchers optimize LC-MS/MS parameters for simultaneous detection of this compound and its metabolites in complex matrices?

  • Chromatographic Separation: Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Adjust retention times to resolve sulfoxide, sulfone, and hydroxylated metabolites .
  • Ionization Settings: Optimize ESI+ parameters (e.g., capillary voltage: 3.5 kV; source temperature: 150°C) for maximal signal-to-noise ratios.
  • MRM Transitions: Select precursor → product ions (e.g., m/z 221.33 → 152.1 for this compound) and validate specificity against co-eluting interferents .
  • Matrix-Matched Calibration: Prepare standards in blank matrix extracts to correct for ion suppression .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and chemical goggles.
  • Ventilation: Work in a fume hood to prevent inhalation of acetonitrile-based solutions .
  • Waste Disposal: Collect acetonitrile waste in halogenated solvent containers. Decontaminate glassware with 10% NaOH to hydrolyze residual compounds .

Advanced: How do deuterated internal standards like this compound improve the accuracy of isotope dilution mass spectrometry (IDMS)?

  • Compensation for Matrix Effects: Deuterated analogs co-elute with target analytes, normalizing ion suppression/enhancement .
  • Error Reduction: Quantify analyte-to-internal standard peak area ratios to minimize volumetric or instrumental variability .
  • Validation Criteria: Ensure ≤20% deviation in recovery rates across spiked concentrations (e.g., 1–100 µg/L) .

Basic: What regulatory guidelines govern the use of this compound in pesticide residue analysis?

  • ASTM D7645-16: Specifies LC-MS/MS protocols for quantifying Thiofanox derivatives in water .
  • ISO 17025: Requires labs to validate method precision (RSD <15%) and accuracy (70–120% recovery) when using deuterated standards .

Advanced: How can researchers address conflicting data on this compound’s stability in long-term storage?

  • Stability Studies: Store aliquots at -20°C, 4°C, and room temperature. Analyze degradation via LC-MS/MS monthly for 12 months.
  • Deuterium Loss Assessment: Monitor m/z shifts to detect isotopic exchange in acetonitrile or methanol solvents .
  • Recommendation: Use amber vials and avoid freeze-thaw cycles >3 times .

Advanced: What strategies are effective for synthesizing high-purity this compound, and how is isotopic purity verified?

  • Synthetic Route: React Thiofanox with deuterated methyl iodide (CD3I) under anhydrous conditions, followed by sulfoxidation with H2O2 .
  • Purity Verification:
    • HPLC-UV: Ensure ≥98% chemical purity.
    • Isotopic Enrichment: Use high-resolution MS to confirm D3 incorporation (theoretical vs. observed m/z 221.33) .
    • NMR: Absence of proton signals at deuterated methyl groups confirms >99% isotopic purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.